2-Benzhydrylsulfinylacetamide;2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzhydrylsulfinylacetamide;2-hydroxyacetic acid is a compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure and properties, which make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylsulfinylacetamide involves several steps. One notable synthetic route includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate then undergoes desulfobenzhydrylation with benzhydrol in formic acid to produce benzhydrylthioacetamide. Finally, the oxidation of this thioamide with hydrogen peroxide yields 2-Benzhydrylsulfinylacetamide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Benzhydrylsulfinylacetamide include hydrogen peroxide for oxidation and benzhydrol for desulfobenzhydrylation. The reaction conditions often involve the use of formic acid as a solvent and catalyst .
Major Products Formed: The major products formed from these reactions include sulfinylacetamide derivatives, which are valuable intermediates for further chemical synthesis and applications.
Wissenschaftliche Forschungsanwendungen
2-Benzhydrylsulfinylacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it has been studied for its potential cytotoxic and apoptosis-inducing effects on cancer cell lines, such as SKOV-3 and AMJ-13 . In medicine, it is explored for its potential as an anticancer therapeutic agent due to its ability to induce apoptosis via the P53 and caspase-8 pathways . Additionally, it has applications in the pharmaceutical industry as a nootropic drug modafinil .
Wirkmechanismus
The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with molecular targets and pathways within cells. It has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) synthesis, leading to mitochondrial damage and activation of the P53 and caspase-8 signaling pathways . This mechanism highlights its potential as an effective anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Benzhydrylsulfinylacetamide include other sulfinylacetamide derivatives and nootropic drugs such as modafinil. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness: What sets 2-Benzhydrylsulfinylacetamide apart from other similar compounds is its specific mechanism of inducing apoptosis via the P53 and caspase-8 pathways. This unique mechanism makes it a promising candidate for further research and development in the field of anticancer therapeutics .
Eigenschaften
CAS-Nummer |
756835-72-0 |
---|---|
Molekularformel |
C17H19NO5S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-benzhydrylsulfinylacetamide;2-hydroxyacetic acid |
InChI |
InChI=1S/C15H15NO2S.C2H4O3/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;3-1-2(4)5/h1-10,15H,11H2,(H2,16,17);3H,1H2,(H,4,5) |
InChI-Schlüssel |
RWZINKAFOIZFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.